

Boiling and melting point of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5-Trimethylhexane

Cat. No.: B165478

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2,2,5-Trimethylhexane**

This guide provides a comprehensive overview of the boiling and melting points of **2,2,5-trimethylhexane**, targeted at researchers, scientists, and professionals in drug development. It includes collated data, detailed experimental protocols for determining these physical properties, and a logical workflow for substance characterization.

Data Presentation: Physicochemical Properties

The boiling and melting points of **2,2,5-trimethylhexane** are critical physical constants used for its identification and purity assessment. The data from various sources are summarized below.

Physical Property	Reported Value (°C)	Reported Value (K)	Source
Boiling Point	124 °C	397.15 K	[1]
122 °C	395.15 K	[2] [3]	
est. 128 °C	est. 401.15 K	[4]	
Melting Point	-106 °C	167.15 K	[1]
-105.76 °C	167.39 K	[2]	
-116.8 °C	156.35 K	[5]	

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for characterizing a chemical compound. The methods described are standard techniques applicable to substances like **2,2,5-trimethylhexane**.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For pure compounds, this temperature is constant as long as the liquid is boiling.

a) Micro-Boiling Point Determination (Small Sample Volume)

This method is ideal when only a small quantity of the substance is available.[\[6\]](#)

- Apparatus Setup:

- Place approximately 0.5 mL of **2,2,5-trimethylhexane** into a small test tube.
- Take a capillary tube and seal one end by heating it in a flame.[\[7\]](#)
- Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in a heating bath, such as a Thiele tube filled with mineral oil or a metal heating block.[\[6\]](#)

- Procedure:

- Begin heating the bath at a steady and slow rate.
- Observe the capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles.

- As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.
- Record the temperature at this instant. This is the boiling point of the liquid.[6]

b) Simple Distillation (Large Sample Volume)

For larger quantities, distillation is a precise method for determining the boiling point and purifying the liquid.[8]

• Apparatus Setup:

- Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- Place the **2,2,5-trimethylhexane** sample in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor is measured accurately.

• Procedure:

- Heat the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
- The temperature will stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask.
- Record this stable temperature as the boiling point.[8]

Melting Point Determination

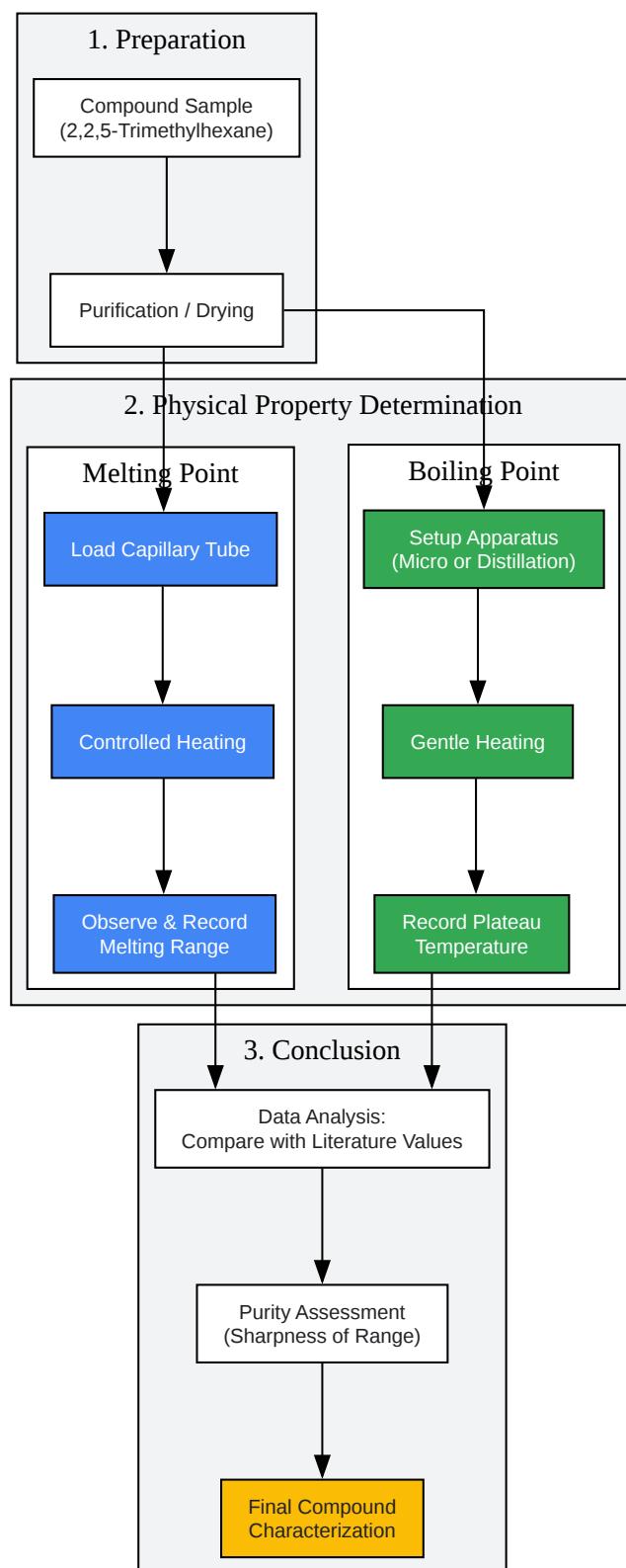
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range. The presence of impurities typically lowers the melting point and broadens the range.[9]

a) Capillary Method

This is the most common and standard technique for determining the melting point of a solid organic compound.[10]

- Sample Preparation:

- Ensure the **2,2,5-trimethylhexane** sample is completely solidified and finely powdered.
- Press the open end of a capillary tube (sealed at one end) into the powdered sample, packing the solid to a height of 2-3 mm.[11]


- Apparatus Setup & Procedure:

- Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or a digital device).
- Alternatively, attach the capillary tube to a thermometer using a small rubber band and place it in a Thiele tube filled with heating oil.[11]
- Heat the apparatus rapidly to about 20°C below the expected melting point.[11]
- Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
- Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

- The recorded range is the melting point. A sharp range (0.5-1.0°C) is indicative of a pure compound.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like **2,2,5-trimethylhexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,5-trimethylhexane [stenutz.eu]
- 2. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]
- 3. 2,2,5-Trimethylhexane, 99% 3522-94-9 India [ottokemi.com]
- 4. scent.vn [scent.vn]
- 5. Page loading... [wap.guidechem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. vernier.com [vernier.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Boiling and melting point of 2,2,5-Trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165478#boiling-and-melting-point-of-2-2-5-trimethylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com